メラノタンII

概要

説明

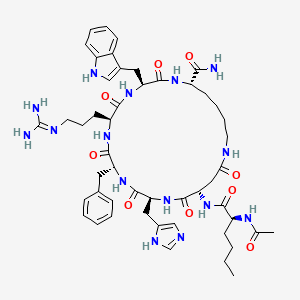

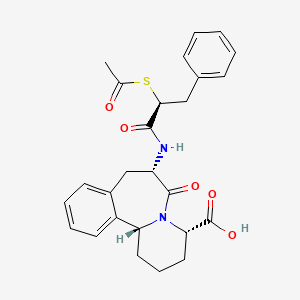

メラノタンII(MT-II)は、α-メラノサイト刺激ホルモン(α-MSH)の合成アナログです。主にメラノгенеシスを刺激する能力で知られており、これは皮膚におけるメラニン生成の増加につながり、日焼けをもたらします。 さらに、MT-IIは、性的興奮と食欲調節への影響についても研究されています .

科学的研究の応用

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its role in regulating melanin production and its effects on sexual behavior and appetite.

Medicine: Explored as a potential treatment for conditions such as erectile dysfunction and female sexual dysfunction. .

Industry: Utilized in the development of sunless tanning products and research on appetite control and weight management.

作用機序

メラノタンIIは、メラノコルチン受容体、特にメラノコルチン受容体1(MC1R)とメラノコルチン受容体4(MC4R)の作動薬として作用することにより、その効果を発揮します。MC1Rはメラニン生成の調節に関与しており、皮膚の着色を増加させます。MC4Rは、性的行動と食欲の調節に役割を果たしています。 これらの受容体に結合することにより、this compoundはα-MSHの効果を模倣し、観察された生理学的効果をもたらします .

類似化合物:

メラノタンI(MT-I): α-MSHの別の合成アナログですが、環状ではなく線状ペプチドです。MT-Iは主に日焼け効果のために使用され、MT-IIとは異なるアミノ酸配列を持っています。

ブレメラノチド: this compoundと類似した合成ペプチドであり、女性の性的欲求低下症の治療に使用されます。また、メラノコルチン受容体に作用しますが、構造と特定の活性プロファイルが異なります。

This compoundの独自性: this compoundは、その環状構造により、メラノタンIなどの線状ペプチドと比較して、安定性と効力が向上しています。 複数のメラノコルチン受容体(MC1R、MC3R、MC4R)に作用する能力により、日焼け、性的興奮、食欲調節など、より幅広い生理学的効果を発揮できます .

生化学分析

Biochemical Properties

Melanotan II non-selectively mimics the action of melanocortin peptides, which are natural hormones involved with pigmentation, energy homeostasis, sexual functioning, the immune system, inflammation, and the cardiovascular system . It stimulates the production of eumelanin, causing the skin to go darker (tanning) . Melanotan II binds primarily to the MC1 and MC4 receptors, and to a lesser extent to MC3 .

Cellular Effects

Melanotan II has been reported to cause a wide range of potentially serious side effects . It has been found to stimulate melanin production in the skin, leading to a tanning effect . It also has potential positive effects on sexual function, with users reporting increased libido and improvements in erectile dysfunction .

Molecular Mechanism

Melanotan II works by stimulating the production of melanin, the pigment responsible for skin color. When administered, Melanotan II binds to melanocortin receptors in the skin, which triggers a series of biochemical reactions leading to increased melanin synthesis . It produces melanogenesis mainly through peripheral MC1R binding .

Temporal Effects in Laboratory Settings

Melanotan II is usually administered as an injection of liquid underneath the skin, commonly every second day . Trials have shown that the tanning effect can occur within 5 doses . There has been no scientific study into the long term and permanent side effects the use of this peptide may cause .

Dosage Effects in Animal Models

In animal models, Melanotan II has been shown to cause weight loss and reduce body mass independent of a reduction in caloric intake . After 19 days, rat models that did not receive Melanotan II gained body weight while those receiving the drug lost weight .

Metabolic Pathways

Melanotan II is reported to engage signaling pathways in a manner more similar to endogenous melanocortins . It regulates melanogenesis and sexual behavior primarily through MC1R and MC4R, and metabolic effects are central MC4R and MC3R .

Transport and Distribution

Melanotan II is usually administered as an injection of liquid underneath the skin . The synthetic nature of Melanotan II means that the body’s response to it can vary, potentially leading to unpredictable tanning results .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with melanocortin receptors located on the cell surface .

準備方法

合成経路と反応条件: メラノタンIIの合成には、環状ペプチドの形成が含まれます。このプロセスは、リジンのε-アミノ基とアスパラギン酸のγ-カルボキシ基の直交保護から始まります。これらの保護基はその後、カルボジイミドを介したラクタム化に供され、中間体を形成します。この中間体はその後、N-アセチルノルロイシンに結合し、this compoundが形成されます。 合成プロセス全体は12段階で完了でき、全体収率は2.6%であり、製品は、分取クロマトグラフィーなしで90%以上の純度です .

工業生産方法: this compoundの工業生産には、通常、固相ペプチド合成(SPPS)技術が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順番に加えることで、ペプチドを効率的かつスケーラブルに生産できます。最終生成物は、その後、樹脂から切り離され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。

化学反応の分析

反応の種類: メラノタンIIは、合成中に主にペプチド結合形成と環化反応を受けます。標準条件下では、通常、酸化、還元、または置換反応には関与しません。

一般的な試薬と条件:

カルボジイミド試薬: ペプチド結合形成に使用されます。

保護基: アミノ酸用Fmoc(フルオレニルメチルオキシカルボニル)など。

環化剤: ラクタム環構造を形成するため。

主な生成物: これらの反応の主な生成物は、環状ペプチドthis compoundそのものであり、これはその高い純度と特定の生物活性によって特徴付けられます。

4. 科学研究への応用

類似化合物との比較

Melanotan I (MT-I): Another synthetic analogue of alpha-MSH, but it is a linear peptide rather than a cyclic one. MT-I is primarily used for its tanning effects and has a different amino acid sequence compared to MT-II.

Bremelanotide: A synthetic peptide similar to Melanotan II, used for the treatment of hypoactive sexual desire disorder in women. It also acts on melanocortin receptors but has a different structure and specific activity profile.

Uniqueness of Melanotan II: Melanotan II is unique due to its cyclic structure, which enhances its stability and potency compared to linear peptides like Melanotan I. Its ability to act on multiple melanocortin receptors (MC1R, MC3R, MC4R) allows it to exert a broader range of physiological effects, including tanning, sexual arousal, and appetite regulation .

特性

IUPAC Name |

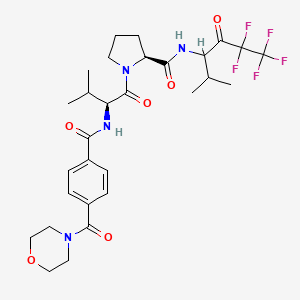

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKLPDJLXHXHNV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H69N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153135 | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1024.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121062-08-6 | |

| Record name | Melanotan-II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melanotan-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELANOTAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Melanotan II interact with its target receptors?

A1: Melanotan II primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.

Q2: What are the downstream effects of Melanotan II binding to MCRs?

A2: Binding of Melanotan II to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].

Q3: What is the molecular formula and weight of Melanotan II?

A3: Melanotan II has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].

Q4: Are there any spectroscopic data available for Melanotan II?

A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of Melanotan II in solution [].

Q5: How do structural modifications of Melanotan II affect its activity and selectivity?

A5: Research indicates that modifications to the core structure and cyclic region of Melanotan II can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].

Q6: What are the pharmacokinetic properties of Melanotan II?

A6: Detailed information on the absorption, distribution, metabolism, and excretion of Melanotan II is limited in the provided research.

Q7: What is the duration of action of Melanotan II?

A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of Melanotan II on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered Melanotan II increased brown adipose tissue temperature for up to 4 hours [].

Q8: What are the preclinical findings of Melanotan II in animal models?

A8: Studies in rodents have shown that Melanotan II can:

- Reduce food intake and body weight [, , ].

- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].

- Enhance insulin sensitivity [, , ].

- Improve cardiac function in models of myocardial infarction [].

- Reduce atherosclerotic plaque inflammation and improve vascular function [].

Q9: Have there been any clinical trials investigating Melanotan II?

A9: Limited information on clinical trials of Melanotan II is available in the provided research. One abstract mentions the use of Melanotan II (PT 141) as a promising treatment for erectile dysfunction [].

Q10: What drug delivery strategies are being explored for Melanotan II?

A10: Although limited information is available in the provided research, one study explored conjugating Melanotan II with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].

Q11: What analytical methods are used to characterize and quantify Melanotan II?

A11: Researchers have employed various analytical techniques for Melanotan II characterization, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)

![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)

![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)